molecular formula C20H4Cl4I4KO5+ B1261686 Potassium;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid CAS No. 24545-87-7

Potassium;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid

Cat. No. B1261686
CAS RN: 24545-87-7
M. Wt: 1012.8 g/mol
InChI Key: HEKUWZHTTIADFX-UHFFFAOYSA-N
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Description

A bright bluish pink compound that has been used as a dye, biological stain, and diagnostic aid.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through oxidative coupling and cyclization reactions. Graham and Lewis (1978) describe the synthesis of related 9-oxoxanthen-2-carboxylic acids from hydroxylated benzophenones, highlighting the role of potassium in these reactions (Graham & Lewis, 1978).
  • Pandey et al. (1991) explored the electron transfer reactions of similar compounds with potassium, demonstrating the chemical versatility and reactivity of such structures (Pandey et al., 1991).

Nanomaterial Applications

  • Srivastava et al. (2022) discuss the synthesis of nanohybrid La2O3-K complexes, involving potassium and its role in biomedical applications, specifically in neurotransmission and magnetic resonance imaging (MRI) (Srivastava et al., 2022).

Ionophore and Membrane Transport

  • The potassium salt of related carboxylic ionophores has been studied for its role in membrane transport and ion selectivity. Yamaguchi et al. (1995) and Kasuga et al. (1995) provide insights into the transport behavior of potassium and sodium ions with these compounds, highlighting their potential applications in ion-selective membranes and sensors (Yamaguchi et al., 1995), (Kasuga et al., 1995).

Fluorescence and Detection Applications

  • Setsukinai et al. (2003) developed novel fluorescence probes using related compounds for detecting reactive oxygen species, demonstrating the potential of these compounds in biological and chemical sensing applications (Setsukinai et al., 2003).

properties

CAS RN

24545-87-7

Product Name

Potassium;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C20H4Cl4I4KO5+

Molecular Weight

1012.8 g/mol

IUPAC Name

potassium;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H4Cl4I4O5.K/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;/h1-2,29H,(H,31,32);/q;+1

InChI Key

HEKUWZHTTIADFX-UHFFFAOYSA-N

SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O.[K+]

Canonical SMILES

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O.[K+]

Other CAS RN

11121-48-5

synonyms

Bengal, Rose
Rose Bengal
Rose Bengal Sodium I 125
Rose Bengal Sodium I 131

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid
Reactant of Route 2
Potassium;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid
Reactant of Route 3
Potassium;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid
Reactant of Route 4
Potassium;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid
Reactant of Route 5
Potassium;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid
Reactant of Route 6
Potassium;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid

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